molecular formula C10H12O2S B6597161 rel-Ethyl (1R,2R)-2-(2-thienyl)cyclopropanecarboxylate CAS No. 3979-52-0

rel-Ethyl (1R,2R)-2-(2-thienyl)cyclopropanecarboxylate

Cat. No.: B6597161
CAS No.: 3979-52-0
M. Wt: 196.27 g/mol
InChI Key: DWZJDRIZCZVTNC-HTQZYQBOSA-N
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Description

rel-Ethyl (1R,2R)-2-(2-thienyl)cyclopropanecarboxylate: is a cyclopropane derivative with a thienyl substituent Cyclopropane derivatives are known for their strained ring systems, which often impart unique chemical reactivity and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-Ethyl (1R,2R)-2-(2-thienyl)cyclopropanecarboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of ethyl diazoacetate with a thienyl-substituted alkene in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include:

  • Solvent: Dichloromethane or toluene
  • Temperature: Room temperature to reflux
  • Catalyst: Rhodium acetate or copper(I) chloride

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing for yield and purity. Continuous flow reactors and advanced purification techniques, such as chromatography, might be employed to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

rel-Ethyl (1R,2R)-2-(2-thienyl)cyclopropanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Alcohols

    Substitution: Substituted cyclopropane derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials or as a specialty chemical.

Mechanism of Action

The mechanism of action of rel-Ethyl (1R,2R)-2-(2-thienyl)cyclopropanecarboxylate would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The strained cyclopropane ring can also undergo ring-opening reactions, releasing energy and forming reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (1R,2R)-2-phenylcyclopropanecarboxylate: Similar structure but with a phenyl group instead of a thienyl group.

    Ethyl (1R,2R)-2-(2-furyl)cyclopropanecarboxylate: Similar structure but with a furyl group instead of a thienyl group.

Uniqueness

The presence of the thienyl group in rel-Ethyl (1R,2R)-2-(2-thienyl)cyclopropanecarboxylate imparts unique electronic properties and potential biological activity compared to its phenyl and furyl analogs. The sulfur atom in the thienyl ring can participate in additional interactions, influencing the compound’s reactivity and binding affinity.

Properties

IUPAC Name

ethyl (1R,2R)-2-thiophen-2-ylcyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-2-12-10(11)8-6-7(8)9-4-3-5-13-9/h3-5,7-8H,2,6H2,1H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZJDRIZCZVTNC-HTQZYQBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]1C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901210053
Record name rel-Ethyl (1R,2R)-2-(2-thienyl)cyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901210053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3979-52-0
Record name rel-Ethyl (1R,2R)-2-(2-thienyl)cyclopropanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3979-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-Ethyl (1R,2R)-2-(2-thienyl)cyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901210053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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